molecular formula C10H13N3O B035081 3-[ethyl(methyl)amino]-1H-benzimidazol-2-one CAS No. 102616-90-0

3-[ethyl(methyl)amino]-1H-benzimidazol-2-one

Cat. No.: B035081
CAS No.: 102616-90-0
M. Wt: 191.23 g/mol
InChI Key: DDIATWQAWJHOLZ-UHFFFAOYSA-N
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Description

3-[ethyl(methyl)amino]-1H-benzimidazol-2-one is a chemically distinct benzimidazole derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a core benzimidazolone scaffold, a privileged structure in drug discovery known for its ability to interact with a wide range of biological targets. The key structural motif is the N-ethyl-N-methylamino substituent at the 3-position, which modulates the molecule's electronic properties, lipophilicity, and hydrogen-bonding capacity, making it a valuable intermediate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

3-[ethyl(methyl)amino]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-3-12(2)13-9-7-5-4-6-8(9)11-10(13)14/h4-7H,3H2,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIATWQAWJHOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)N1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[ethyl(methyl)amino]-1H-benzimidazol-2-one typically involves the condensation of o-phenylenediamine with ethyl(methyl)amine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[ethyl(methyl)amino]-1H-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl(methyl)amino group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[ethyl(methyl)amino]-1H-benzimidazol-2-one, also known as a derivative of benzimidazole, has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, focusing on its role in drug development and synthesis, as well as its biological activities.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests that it may interact with biological targets effectively.

  • Anti-Cancer Activity : Research indicates that certain benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit tumor growth has been a focal point of studies aimed at developing new anti-cancer drugs .
  • Antimicrobial Properties : Some studies have reported that benzimidazole derivatives possess antimicrobial activity. The compound may demonstrate effectiveness against bacterial and fungal strains, making it a candidate for developing new antibiotics .

Research into the biological activities of this compound has revealed several intriguing properties.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer progression and inflammation, making it a target for further investigation in drug development .
  • Cellular Mechanisms : Understanding how this compound interacts with cellular pathways can provide insights into its potential therapeutic mechanisms. Studies focusing on signal transduction pathways are essential to elucidate its effects on cell proliferation and apoptosis .

Case Study 1: Anti-Cancer Activity

In a study examining the cytotoxic effects of benzimidazole derivatives, researchers found that compounds similar to this compound exhibited significant inhibition of cell growth in human cancer cell lines. The study highlighted the potential for developing new anti-cancer therapies based on this scaffold.

Case Study 2: Synthesis of Bendamustine Analogues

A research team successfully synthesized several analogues of bendamustine using this compound as a starting material. Their findings indicated that modifications to the side chains significantly affected the compound's anti-tumor activity, suggesting pathways for optimizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 3-[ethyl(methyl)amino]-1H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its antimicrobial activity, the compound may disrupt the cell membrane or interfere with the replication of microbial DNA.

Comparison with Similar Compounds

Table 1: Key Benzimidazol-2-one Derivatives and Their Properties

Compound Name Substituents/Modifications Biological Activity/Target Key Findings References
3-[ethyl(methyl)amino]-1H-benzimidazol-2-one Ethyl(methyl)amino at position 3 M1 muscarinic receptor allosteric modulator Enhances carbachol and iperoxo-induced IPX production; high binding affinity (α = 2.5 ± 0.3) .
Flibanserin 2-[4-(trifluoromethyl)phenyl]piperazine at position 3 5-HT1A agonist/5-HT2A antagonist Approved for hypoactive sexual desire disorder; modulates serotonin receptors .
3-(azetidin-3-yl)-1H-benzimidazol-2-one Azetidine ring at position 3 mGlu2 receptor positive allosteric modulator (PAM) Exhibits optimal electrostatic complementarity with mGlu2 receptor; bioisosteric replacement for spiro-oxindole derivatives .
1-Allyl-3-benzyl-1H-benzimidazol-2-one Allyl and benzyl groups at positions 1 and 3 Antifungal/anticancer candidate Crystal structure reveals planar benzimidazolone core; intermolecular hydrogen bonding enhances stability .
6-chloro-3-piperidyl-1H-benzimidazol-2-one Chloro at position 6, piperidine at position 3 Antitumor activity (under investigation) Demonstrated cytotoxicity in tumor cell lines; optimized via piperidine substitution .

Key Comparative Insights

Substituent Effects on Receptor Binding

  • Position 3 Modifications: Ethyl(methyl)amino group (TBPB): Enhances M1 muscarinic receptor activity through allosteric modulation, likely due to its flexible alkylamino side chain facilitating interactions with hydrophobic receptor pockets . Azetidine ring (compound 21): Provides rigid, compact geometry for mGlu2 receptor binding, with electrostatic surface complementarity improving potency (IC50 < 100 nM) . Piperazine/piperidine groups (Flibanserin): The trifluoromethylphenyl-piperazine moiety in Flibanserin confers selectivity for serotonin receptors, highlighting the role of aromatic and fluorinated groups in CNS drug design .

Pharmacological Profiles

  • M1 Muscarinic vs. Serotonin Receptors: TBPB and Flibanserin exemplify how minor structural changes redirect activity toward distinct receptor families. TBPB’s ethyl(methyl)amino group favors muscarinic modulation, while Flibanserin’s piperazine chain shifts selectivity to 5-HT1A/2A receptors .
  • Antitumor vs. Neurological Applications :
    • Chloro-piperidine derivatives (e.g., 6-chloro-3-piperidyl-1H-benzimidazol-2-one) prioritize cytotoxicity via halogenated aromatic systems, contrasting with neurological agents that emphasize heterocyclic flexibility .

Biological Activity

3-[ethyl(methyl)amino]-1H-benzimidazol-2-one is a member of the benzimidazole family, which has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is significantly influenced by their structural modifications. Research indicates that substitutions at various positions on the benzimidazole ring can enhance or diminish activity against specific biological targets.

Key SAR Findings:

  • Position N1: Modifications here often enhance anti-inflammatory properties.
  • Position C2: Substituents can modulate receptor interactions, particularly with bradykinin and cannabinoid receptors.
  • Position C5 and C6: These positions are critical for maintaining the compound's interaction with various enzymes and receptors involved in inflammatory pathways .

This compound exhibits its biological effects through several mechanisms:

  • Anti-inflammatory Activity: It primarily interacts with transient receptor potential vanilloid-1 (TRPV1) and cannabinoid receptors, modulating pain and inflammation responses. Studies have shown that certain benzimidazole derivatives can selectively inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .
  • Anticancer Properties: The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been noted to induce apoptosis in melanoma cells through the generation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest .
  • Antimicrobial Activity: Benzimidazole derivatives, including this compound, have shown effectiveness against a range of bacterial strains and fungi, highlighting their potential as broad-spectrum antimicrobial agents .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Case Study 1: Anti-inflammatory Effects

A study evaluated a series of benzimidazole derivatives for their anti-inflammatory activity. The results indicated that modifications at the C2 position significantly enhanced COX-2 inhibition compared to COX-1, suggesting a selective action that could minimize side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Anticancer Activity

In vitro studies on human melanoma A375 cells showed that this compound induced apoptosis via ROS-mediated pathways. The compound exhibited an IC50 value comparable to established chemotherapeutics, indicating its potential as a candidate for further development in cancer therapy .

Case Study 3: Antimicrobial Efficacy

Research highlighted the antimicrobial properties of benzimidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The compounds demonstrated significant inhibition zones in agar diffusion assays, reinforcing their potential utility in treating infections .

Summary of Biological Activities

Activity TypeMechanism of ActionNotable Findings
Anti-inflammatoryInhibition of COX enzymes; interaction with TRPV1Selective COX-2 inhibition with reduced side effects
AnticancerInduction of apoptosis via ROS generationComparable IC50 values to established drugs
AntimicrobialBroad-spectrum activity against bacteria and fungiSignificant inhibition zones in agar diffusion assays

Q & A

Q. What synthetic methodologies are recommended for preparing 3-[ethyl(methyl)amino]-1H-benzimidazol-2-one under mild conditions?

A two-step approach is typically employed:

  • Step 1 : React 1H-benzimidazol-2-one with ethyl(methyl)amine derivatives (e.g., alkyl halides) in the presence of tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst and potassium carbonate as a base. Solvents like DMF or ethanol are used at room temperature for 6–12 hours .
  • Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane) and recrystallize from ethanol to isolate the target compound. Yields range from 12% to 30% depending on substituent reactivity .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • X-ray crystallography : Single-crystal diffraction data (e.g., CCDC 1519973) reveal bond lengths, angles, and intermolecular interactions. Refinement with SHELXL software and treatment of hydrogen atoms as riding models (C–H = 0.93–0.97 Å) are standard .
  • Spectroscopy : 1^1H/13^13C NMR (aromatic protons at δ 6.8–7.5 ppm, carbonyl C=O at ~165 ppm) and IR (N–H stretch at ~3200 cm1^{-1}, C=O at ~1700 cm1^{-1}) validate functional groups .

Q. What preliminary assays are suitable for evaluating biological activity?

  • Antimicrobial testing : Use agar dilution or broth microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined at 24–48 hours .
  • Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hour incubations. IC50_{50} values are calculated using dose-response curves (0.1–100 μM) .

Advanced Research Questions

Q. How can regioselectivity challenges in N-alkylation reactions be addressed?

  • Optimization strategies : Adjust the molar ratio of alkylating agent (1.5–2.0 equiv) and catalyst (TBAB, 10 mol%). Lower temperatures (0–25°C) reduce side products like bis-alkylated derivatives. Monitor reaction progress via TLC .
  • Computational insights : DFT calculations predict electrophilic attack preferences at the N1 position due to lower activation energy (~15 kcal/mol difference vs. N3) .

Q. What structure-activity relationship (SAR) trends are observed in benzimidazol-2-one derivatives?

  • Substituent effects : Ethyl(methyl)amino groups enhance solubility and moderate electron-donating effects, improving interactions with hydrophobic enzyme pockets (e.g., histone deacetylases). Bulky substituents reduce bioavailability .
  • Pharmacophore modeling : Docking studies (AutoDock Vina) suggest hydrogen bonding between the carbonyl oxygen and Lys302 residue in target proteins (RMSD < 2.0 Å) .

Q. How do non-covalent interactions influence the solid-state packing of this compound?

  • Hydrogen bonding : N–H···O interactions (2.8–3.2 Å) between the benzimidazolone core and adjacent molecules stabilize layered structures .
  • π-Stacking : Face-to-face aromatic interactions (centroid distances ~3.6 Å) contribute to thermal stability (TGA decomposition >250°C) .

Methodological Notes

  • Synthetic reproducibility : Ensure anhydrous conditions and inert atmospheres (N2_2) to prevent hydrolysis of intermediates .
  • Crystallization tips : Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals .
  • Bioassay controls : Include reference standards (e.g., cisplatin for cytotoxicity) and solvent-only blanks to validate results .

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